Cas no 946002-85-3 (rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate)
rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate
-
- Inchi: 1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-9-14(15(11-19)16(21)23-4)12-5-7-13(20)8-6-12/h5-8,14-15,20H,9-11H2,1-4H3/t14-,15+/m1/s1
- InChI Key: MWTSFJQVUXWRPV-CABCVRRESA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@H](C2=CC=C(O)C=C2)[C@@H](C(OC)=O)C1
Experimental Properties
- Density: 1.177±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 456.4±45.0 °C(Predicted)
- pka: 10.15±0.30(Predicted)
rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D556328-1g |
(cis)-1-tert-butyl 3-methyl 4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate |
946002-85-3 | 97% | 1g |
$968 | 2024-05-25 | |
| eNovation Chemicals LLC | D556328-1g |
(cis)-1-tert-butyl 3-methyl 4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate |
946002-85-3 | 97% | 1g |
$968 | 2025-02-21 | |
| eNovation Chemicals LLC | D556328-1g |
(cis)-1-tert-butyl 3-methyl 4-(4-hydroxyphenyl)piperidine-1,3-dicarboxylate |
946002-85-3 | 97% | 1g |
$968 | 2025-02-28 |
rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate Related Literature
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate
Comprehensive Overview of rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate (CAS No. 946002-85-3)
The compound rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate (CAS No. 946002-85-3) is a structurally unique piperidine derivative with significant potential in pharmaceutical and biochemical research. Its molecular framework combines a piperidine ring with a 4-hydroxyphenyl moiety, making it a subject of interest for drug discovery and medicinal chemistry. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries such as "piperidine derivatives in drug development" and "hydroxyphenyl compounds in pharmacology."
One of the key features of 946002-85-3 is its stereochemistry, specifically the (3R,4S) configuration, which plays a critical role in its biological activity. Researchers are increasingly focusing on chiral compounds like this due to their enantioselective interactions with biological targets. The presence of the hydroxyphenyl group enhances its potential as a scaffold for designing central nervous system (CNS) therapeutics, a hot topic in modern pharmacology. Searches for "CNS-active piperidine compounds" or "chiral drug intermediates" often highlight the importance of such molecules.
From a synthetic perspective, rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate serves as a versatile intermediate. Its dicarboxylate functionality allows for further derivatization, making it valuable for constructing complex drug candidates. Recent publications have explored its utility in peptide mimetics and enzyme inhibitors, aligning with the growing demand for "small molecule modulators" in therapeutic research. The compound's tert-butyl and methyl ester groups also contribute to its stability and solubility, addressing common challenges in drug formulation.
In the context of green chemistry and sustainable synthesis, 946002-85-3 has garnered attention for its potential to reduce waste in multi-step reactions. Queries like "eco-friendly synthesis of piperidine derivatives" reflect the industry's shift toward environmentally conscious practices. Additionally, its 4-hydroxyphenyl moiety aligns with trends in natural product-inspired drug design, a popular search topic among researchers seeking bioactive compounds from plant-derived precursors.
Analytical characterization of rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods are frequently searched in relation to "structural elucidation of chiral compounds" and "quality control of pharmaceutical intermediates." The compound's well-defined stereochemistry also makes it a candidate for studies on molecular docking and computational chemistry, areas gaining traction due to the rise of AI-driven drug discovery.
In summary, CAS No. 946002-85-3 represents a compelling example of how piperidine-based architectures can bridge gaps between synthetic chemistry and therapeutic innovation. Its relevance to trending topics like "targeted drug delivery" and "chiral auxiliaries" ensures its continued prominence in scientific discourse. As research evolves, this compound is poised to contribute to breakthroughs in precision medicine and biocatalysis, answering the growing demand for specialized, high-value chemical entities.
946002-85-3 (rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-(4-hydroxyphenyl)-1,3-piperidinedicarboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)